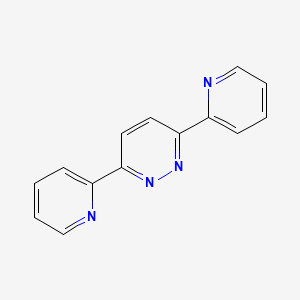

3,6-Dipyridin-2-ylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dipyridin-2-ylpyridazine is a useful research compound. Its molecular formula is C14H10N4 and its molecular weight is 234.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Multimetallic Complexes

3,6-Dipyridin-2-ylpyridazine derivatives are used in synthesizing multimetallic complexes. The study by Thébault et al. (2006) explored linking bis-(2-pyridyl)pyridazine moieties to create ligands capable of forming multimetallic complexes, demonstrating this application with the successful synthesis of Cu and Cd complexes (Thébault, Blake, Wilson, Champness, & Schröder, 2006).

Crystal Packing and π–π Stacking Interactions

Oxtoby et al. (2003) studied the crystal structures of 3,6-dipyridin-2-yl-tetrazine derivatives, focusing on packing arrangements and π–π stacking interactions. This research helps understand how these compounds' structures influence their physical properties and potential applications in material science (Oxtoby, Blake, Champness, & Wilson, 2003).

Microwave-assisted Synthesis

The synthesis of 3,6-di(pyridin-2-yl)pyridazines can be accelerated using microwave conditions. Hoogenboom et al. (2006) described this method, highlighting its efficiency in forming metal complexes and its potential in material chemistry (Hoogenboom, Moore, & Schubert, 2006).

Supramolecular Arrangements

Filali et al. (2020) investigated the clickable reaction of 3,6-bis(2′-pyridyl)pyridazine with functional biomolecules. They characterized new compounds and analyzed their molecular structure and crystal packing, shedding light on the potential use of these compounds in supramolecular chemistry (Filali, Hadrami, Bruno, Munno, Ben-Tama, Julve, & Stiriba, 2020).

Water Oxidation in Ru Complexes

Research by Zong and Thummel (2005) developed Ru complexes for water oxidation, using 3,6-bis-[6'-(1' ',8' '-naphthyrid-2' '-yl)-pyrid-2'-yl]pyridazine. This study contributes to understanding catalytic processes in inorganic chemistry and potential applications in energy conversion (Zong & Thummel, 2005).

Molecular Rotors in Materials Science

Dron et al. (2016) explored the use of 3,6-disubstituted pyridazines as molecular rotors, inserted into channels of hexagonal tris(o-phenylenedioxy)cyclotriphosphazene. This study highlights the potential of these compounds in designing materials with unique electrical properties (Dron, Zhao, Kaleta, Shen, Wen, Shoemaker, Rogers, & Michl, 2016).

Synthesis of Organic Compounds and Dyes

Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds including selenopheno[2,3-b]pyridazine derivatives. These novel compounds were applied in dyeing polyester fibers, indicating their utility in textile industry (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Development of Anticancer Agents

Research by Temple et al. (1987) developed imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, including the use of this compound derivatives, as potential anticancer agents. This work contributes to medicinal chemistry and drug development (Temple, Rose, Comber, & Rener, 1987).

Safety and Hazards

The safety data sheet for “3,6-Dipyridin-2-ylpyridazine” provides information on its safety and hazards . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

It’s known that this compound has been synthesized and studied for its corrosion inhibition properties .

Mode of Action

It’s known that the compound has been used as a corrosion inhibitor, suggesting it interacts with metal surfaces to prevent corrosion .

Biochemical Pathways

As a corrosion inhibitor, it likely interacts with the oxidation-reduction processes that lead to corrosion .

Pharmacokinetics

As a corrosion inhibitor, its bioavailability would be more relevant to its ability to cover and protect metal surfaces .

Result of Action

As a corrosion inhibitor, its primary effect would be to prevent the oxidation of metal surfaces, thereby preventing corrosion .

Action Environment

The action of 3,6-Dipyridin-2-ylpyridazine can be influenced by environmental factors such as the presence of oxygen, humidity, and the pH of the environment . These factors can influence the efficacy and stability of this compound as a corrosion inhibitor .

Properties

IUPAC Name |

3,6-dipyridin-2-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJAINJBPIBWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)